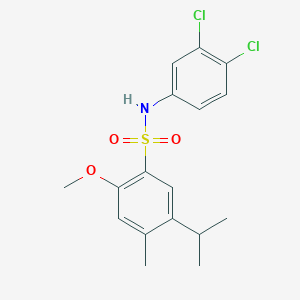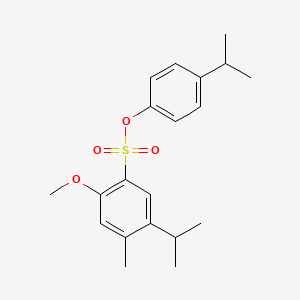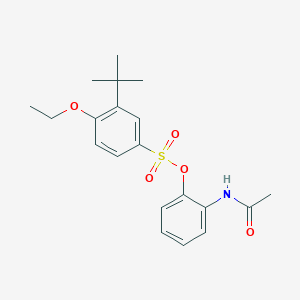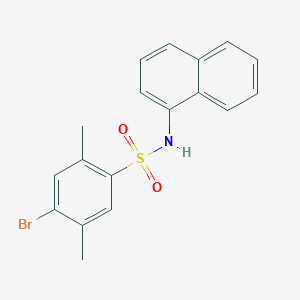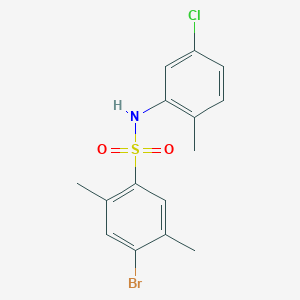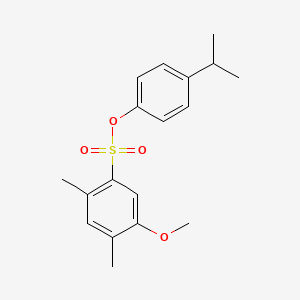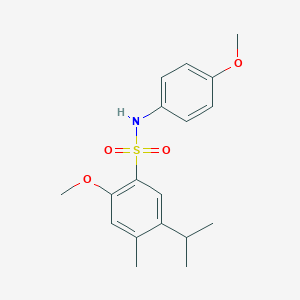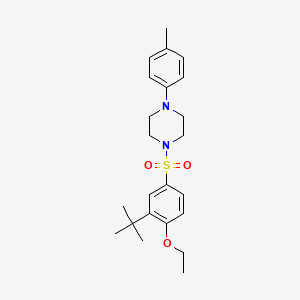
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that it can improve cognitive function and memory in animal models. However, the exact biochemical and physiological effects of this compound are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate in lab experiments include its high purity, stability, and unique structure. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for research on Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate. These include:
1. Developing new drugs based on the structure and mechanism of action of this compound.
2. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
3. Studying the effects of this compound on different types of enzymes and their potential applications in various fields.
4. Developing new materials with specific properties using this compound as a starting material.
5. Investigating the potential use of this compound in the development of new catalysts for organic reactions.
In conclusion, Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further research to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate involves the reaction of 2-naphthol with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is purified through recrystallization. This method yields a high purity product, making it suitable for various applications in the scientific field.
Applications De Recherche Scientifique
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound can be used to develop new drugs due to its unique structure and mechanism of action. In organic synthesis, it can be used as a reagent for various reactions, including Suzuki coupling and Buchwald-Hartwig coupling. In material science, it can be used to develop new materials with specific properties.
Propriétés
IUPAC Name |
naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-10-18(13(2)9-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMRKFVDWFASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
